Foreword: The Significance of the Isoxazole Scaffold in Modern Chemistry
Foreword: The Significance of the Isoxazole Scaffold in Modern Chemistry
An In-depth Technical Guide to the Synthesis and Characterization of 3-(2,4-Dichlorophenyl)isoxazole
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have cemented its role in a plethora of biologically active compounds, including anti-inflammatory, anti-cancer, and antimicrobial agents.[4][5][6] The incorporation of a 2,4-dichlorophenyl moiety often enhances the lipophilicity and metabolic stability of a molecule, potentially improving its pharmacokinetic profile and biological efficacy. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 3-(2,4-Dichlorophenyl)isoxazole, a key building block for drug discovery and development.
Strategic Approach to Synthesis: 1,3-Dipolar Cycloaddition
While several routes to isoxazoles exist, the most robust and regioselective method for preparing 3-substituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[7][8][9] This approach offers superior control over the final structure compared to methods involving chalcone intermediates, which typically yield 5-substituted isoxazoles.[10][11]
The core of our strategy involves the in situ generation of 2,4-dichlorobenzonitrile oxide from its corresponding hydroximoyl chloride, which then readily undergoes cycloaddition with an acetylene source. This method is efficient, scalable, and avoids the isolation of the potentially unstable nitrile oxide intermediate.
Visualized Synthesis Workflow
Caption: Workflow for the synthesis of 3-(2,4-Dichlorophenyl)isoxazole.
Detailed Experimental Protocols
These protocols are designed as a self-validating system. Successful synthesis of the intermediates in Part A is a prerequisite for proceeding to Part B.
Part A: Synthesis of 2,4-Dichlorobenzohydroximoyl Chloride (Precursor)
-
Oxime Formation:
-
To a solution of 2,4-dichlorobenzaldehyde (10.0 g, 57.1 mmol) in ethanol (100 mL), add a solution of hydroxylamine hydrochloride (7.94 g, 114.2 mmol) and sodium bicarbonate (9.59 g, 114.2 mmol) in water (50 mL).
-
Stir the resulting mixture at room temperature for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (300 mL) and stir for 30 minutes.
-
Collect the precipitated white solid (2,4-dichlorobenzaldehyde oxime) by vacuum filtration, wash with cold water, and dry under vacuum. The product is typically used in the next step without further purification.
-
-
Chlorination:
-
Dissolve the dried 2,4-dichlorobenzaldehyde oxime (57.1 mmol) in N,N-dimethylformamide (DMF, 100 mL).
-
Cool the solution to 0°C in an ice bath. Add N-Chlorosuccinimide (NCS) (7.62 g, 57.1 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the oxime.
-
Pour the reaction mixture into ice-cold water (400 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the 2,4-dichlorobenzohydroximoyl chloride as a solid, which can be purified by recrystallization from hexane if necessary.
-
Part B: Synthesis of 3-(2,4-Dichlorophenyl)isoxazole
-
Cycloaddition Reaction:
-
Dissolve the 2,4-dichlorobenzohydroximoyl chloride (5.0 g, 22.2 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) in a flask equipped with a gas inlet.
-
Bubble acetylene gas gently through the solution for 15 minutes to ensure saturation. Alternatively, an acetylene surrogate like ethynyltrimethylsilane can be used, followed by a deprotection step.
-
Slowly add triethylamine (Et₃N) (4.6 mL, 33.3 mmol) dropwise to the solution at room temperature. The triethylamine serves as a base to generate the nitrile oxide in situ.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 98:2) to elute the final product.
-
Combine the pure fractions and evaporate the solvent to yield 3-(2,4-Dichlorophenyl)isoxazole as a crystalline solid.[12]
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Mechanistic Insight: The [3+2] Cycloaddition Pathway
The reaction proceeds via a concerted, pericyclic mechanism. The causality is clear: the base (triethylamine) abstracts a proton from the hydroximoyl chloride, leading to the elimination of HCl and the formation of the highly reactive 1,3-dipole, 2,4-dichlorobenzonitrile oxide. This intermediate is immediately trapped by the dipolarophile (acetylene) in a [3+2] cycloaddition reaction to form the stable five-membered isoxazole ring. This in situ generation is critical for efficiency, as it maintains a low concentration of the reactive intermediate, minimizing side reactions like dimerization.
Comprehensive Characterization: A Multi-Technique Approach
Confirming the identity, structure, and purity of the synthesized compound is paramount. A combination of spectroscopic and physical methods provides a self-validating dataset where each result corroborates the others.
Visualized Characterization Logic
Caption: Integrated approach for the characterization of the target compound.
Expected Data and Interpretation
| Technique | Protocol Summary | Expected Result & Interpretation |
| Melting Point | A small sample is heated in a capillary tube until it melts. | A sharp, defined melting point range indicates high purity.[2] |
| FTIR Spectroscopy | The sample is analyzed using an infrared spectrometer (e.g., as a KBr pellet or ATR). | Characteristic absorption bands are expected: ~3100-3000 cm⁻¹ (Ar-H stretch), ~1600-1450 cm⁻¹ (C=C and C=N ring stretches), ~1400-1350 cm⁻¹ (isoxazole ring), and ~800-700 cm⁻¹ (C-Cl stretch).[13][14][15] |
| ¹H NMR Spectroscopy | The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed. | Protons on the dichlorophenyl ring should appear as multiplets between δ 7.3-7.8 ppm. The H-4 and H-5 protons of the isoxazole ring will appear as distinct doublets, with H-5 typically further downfield (~δ 8.0-8.5 ppm) than H-4 (~δ 6.5-7.0 ppm).[16][17] |
| ¹³C NMR Spectroscopy | A more concentrated sample is analyzed to detect carbon signals. | Expect signals for the isoxazole ring carbons (~δ 100-110 ppm for C4, ~δ 150-160 ppm for C5, and ~δ 160-165 ppm for C3) and the dichlorophenyl carbons (~δ 127-135 ppm).[16][18] |
| Mass Spectrometry | The sample is ionized (e.g., by Electron Ionization, EI) and the mass-to-charge ratio of the ions is measured. | The molecular ion peak [M]⁺ should be observed. Crucially, due to the two chlorine atoms, a characteristic isotopic pattern will be visible for the molecular ion: a peak at m/z (for ³⁵Cl₂), a larger peak at [M+2]⁺ (for ³⁵Cl³⁷Cl), and a smaller peak at [M+4]⁺ (for ³⁷Cl₂), in an approximate 9:6:1 intensity ratio.[19][20] |
Conclusion
This guide outlines an authoritative and reproducible methodology for the synthesis of 3-(2,4-Dichlorophenyl)isoxazole via a 1,3-dipolar cycloaddition reaction. The causality behind each step, from precursor synthesis to the final purification, is explained to provide a deeper understanding of the process. The subsequent multi-faceted characterization strategy forms a self-validating workflow, ensuring the final product's structural integrity and purity. This compound serves as a valuable starting material for researchers in drug development and materials science, enabling the exploration of novel chemical entities with enhanced biological or physical properties.
References
-
Der Pharma Chemica. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. [Link]
-
National Institutes of Health. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. [Link]
-
National Institutes of Health, PMC. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. [Link]
-
National Institutes of Health, PMC. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]
-
ResearchGate. (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]
-
Thieme E-Books & E-Journals. Regioselective Synthesis of 3,4-Disubstituted Isoxazoles by Using a Chalcone-Rearrangement Strategy. [Link]
-
Digital Repository. Article - Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety. [Link]
-
MDPI. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. [Link]
-
Sci-Hub. Investigations on intramolecular 1,3-dipolar cycloadditions for the synthesis of isoxazolo-annulated pyrrolidines, piperidines and azepanes. [Link]
-
Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. [Link]
-
IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. [Link]
-
Semantic Scholar. Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. [Link]-4-Derivati-Ali-Al-Dhahb/49340941910d54a2a472c290132b03948e653066)
-
Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. [Link]
-
National Institutes of Health, PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. [Link]
-
ResearchGate. IR and NMR spectrum of isoxazole 2k | Download Scientific Diagram. [Link]
-
ResearchGate. The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum | Request PDF. [Link]
-
National Institutes of Health, PubChem. Isoxazole | C3H3NO | CID 9254. [Link]
-
ResearchGate. (PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. [Link]
-
Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. [Link]
-
Supporting Information. 3 - Supporting Information. [Link]
-
Impactfactor.org. Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. [Link]
-
Preprints.org. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. [Link]
-
MDPI. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. [Link]
-
Molbase. 1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-phenylpiperazine. [Link]
-
MDPI. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. [Link]
-
NIST WebBook. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. [Link]
-
CDN. Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
ResearchGate. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. [Link]
-
Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]
-
Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Link]
-
ResearchGate. Determination of regioisomers by EI (electron ionization) mass spectrometry (relative intensity in parentheses). [Link]
Sources
- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 2. ijcrt.org [ijcrt.org]
- 3. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 6. espublisher.com [espublisher.com]
- 7. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. impactfactor.org [impactfactor.org]
- 18. mdpi.com [mdpi.com]
- 19. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]
- 20. researchgate.net [researchgate.net]
